molecular formula C18H19N3O5S B2393035 N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 2034352-77-5

N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2393035
CAS RN: 2034352-77-5
M. Wt: 389.43
InChI Key: KIQDWKYZKCPGFA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a furo[2,3-c]pyridin-6(7H)-yl group, which is a type of heterocyclic compound . It also has a sulfamoyl group attached to a phenyl ring, which suggests it might have some biological activity.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Evaluation : A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This research might hint at the potential for compounds with similar structures to be explored for their antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Coordination Complexes and Antioxidant Activity : Another study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes for antioxidant activities. This research shows the versatility of acetamide derivatives in forming complexes that could have biological applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanistic Insights and Synthesis Approaches

  • Conformational Analysis for Drug Development : Research on conformational analysis to develop a novel series of potent opioid kappa agonists was conducted by Costello et al. (1991), indicating how structural analysis of similar compounds can guide the development of therapeutic agents with specific biological activities (Costello, James, Shaw, Slater, & Stutchbury, 1991).

  • Electronic and Biological Interactions : A study by Bharathy et al. (2021) evaluated the interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and polar liquids, using molecular docking analysis to investigate fungal and cancer activities. This type of research provides a basis for understanding how similar compounds might interact at the molecular level for therapeutic purposes (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).

properties

IUPAC Name

N-[4-methyl-2-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-3-4-15(20-13(2)22)16(11-12)27(24,25)19-7-9-21-8-5-14-6-10-26-17(14)18(21)23/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQDWKYZKCPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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